4-[N-(4-Methylbenzenesulfonyl)benzamido]naphthalen-1-YL benzoate
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Overview
Description
4-[N-(4-Methylbenzenesulfonyl)benzamido]naphthalen-1-YL benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a naphthalene ring, a benzoate group, and a benzamido group substituted with a 4-methylbenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-Methylbenzenesulfonyl)benzamido]naphthalen-1-YL benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzenesulfonyl chloride with benzamido-naphthalene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-Methylbenzenesulfonyl)benzamido]naphthalen-1-YL benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or naphthalene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
4-[N-(4-Methylbenzenesulfonyl)benzamido]naphthalen-1-YL benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[N-(4-Methylbenzenesulfonyl)benzamido]naphthalen-1-YL benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and benzoate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Shares the sulfonyl group but lacks the naphthalene and benzoate moieties.
Naphthalen-1-yl benzoate: Contains the naphthalene and benzoate groups but lacks the sulfonyl and benzamido groups.
Benzamido derivatives: Various benzamido compounds with different substituents can be compared based on their structural and functional similarities.
Uniqueness
The presence of the sulfonyl group enhances its reactivity, while the naphthalene and benzoate groups contribute to its stability and binding interactions .
Properties
IUPAC Name |
[4-[benzoyl-(4-methylphenyl)sulfonylamino]naphthalen-1-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO5S/c1-22-16-18-25(19-17-22)38(35,36)32(30(33)23-10-4-2-5-11-23)28-20-21-29(27-15-9-8-14-26(27)28)37-31(34)24-12-6-3-7-13-24/h2-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOTBGWABNXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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